molecular formula C6H11NO3 B8241742 (2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid

(2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid

Cat. No.: B8241742
M. Wt: 145.16 g/mol
InChI Key: NIKRPQUOBKTPNA-WHFBIAKZSA-N
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Description

(2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of a methoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

    Cyclization: The formation of the pyrrolidine ring is accomplished through cyclization reactions, often involving intramolecular nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Industrial Production Methods: Industrial production methods for this compound may involve:

    Biocatalysis: Utilizing enzymes such as carbonyl reductase from microorganisms to catalyze specific steps in the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.

    Industrial Applications: It is used in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, neurotransmission, or signal transduction.

Comparison with Similar Compounds

    (2S,3R)-3-Methoxypyrrolidine-2-carboxylic Acid: Differing in stereochemistry, this compound may exhibit different biological activities and properties.

    (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid: The hydroxyl group instead of the methoxy group can lead to different reactivity and applications.

    (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid:

Properties

IUPAC Name

(2S,3S)-3-methoxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKRPQUOBKTPNA-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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